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molecular formula C13H18N2 B8777491 2-butyl-5,6-dimethyl-1H-benzimidazole CAS No. 82326-43-0

2-butyl-5,6-dimethyl-1H-benzimidazole

Cat. No. B8777491
M. Wt: 202.30 g/mol
InChI Key: JIQLFCSJXKTQKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05470867

Procedure details

Using the procedure of Step A of Example 1, 2.04 g of 4,5-dimethyl-1,2-phenylene diamine and 3.73 g of ethyl pentanimidoate hydrochloride [J.A.C.S., Vol. 64, p. 1827 (1942)] were reacted to obtain 3.48 g of crude product which was chromatographed on silica (eluant: methylene chloride-methanol (9-1)) to obtain 2.27 g of the expected compound melting at 110° C. An analytical sample was prepared by crystallization of 120 mg of the product from isopropyl ether to obtain 88 mg of product melting at 110° C.
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
3.73 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([NH2:9])=[C:4]([NH2:10])[CH:3]=1.Cl.[C:12](=N)(OCC)[CH2:13][CH2:14][CH2:15][CH3:16]>>[CH2:13]([C:12]1[NH:10][C:4]2[CH:3]=[C:2]([CH3:1])[C:7]([CH3:8])=[CH:6][C:5]=2[N:9]=1)[CH2:14][CH2:15][CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
2.04 g
Type
reactant
Smiles
CC1=CC(=C(C=C1C)N)N
Step Two
Name
Quantity
3.73 g
Type
reactant
Smiles
Cl.C(CCCC)(OCC)=N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted
CUSTOM
Type
CUSTOM
Details
to obtain 3.48 g of crude product which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica (eluant: methylene chloride-methanol (9-1))

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1=NC2=C(N1)C=C(C(=C2)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.27 g
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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